3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound that features a benzisothiazole core structure This compound is characterized by the presence of tert-butyl, chloro, and methyl substituents, as well as a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide typically involves the introduction of the tert-butyl, chloro, and methyl groups onto the benzisothiazole core. One common method involves the reaction of 4-chloro-3-methylbenzenesulfonamide with tert-butyl lithium, followed by cyclization to form the benzisothiazole ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state sulfone derivatives.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methyl-1,2-benzisothiazole 1,1-dioxide: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.
3-Tert-butyl-4-chloro-1,2-benzisothiazole 1,1-dioxide: Similar structure but without the methyl group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the tert-butyl, chloro, and methyl groups in 3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide makes it unique compared to other benzisothiazole derivatives. These substituents can influence the compound’s chemical reactivity, stability, and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-tert-butyl-4-chloro-7-methyl-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c1-7-5-6-8(13)9-10(7)17(15,16)14-11(9)12(2,3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDAZQYGDTWKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=NS2(=O)=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.